molecular formula C9H10BrNO2 B8784999 2-(5-Bromopyridin-2-YL)-2-methylpropanoic acid

2-(5-Bromopyridin-2-YL)-2-methylpropanoic acid

Cat. No. B8784999
M. Wt: 244.08 g/mol
InChI Key: SZSUVMPYNIJNHN-UHFFFAOYSA-N
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Patent
US07842324B2

Procedure details

Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate (514 mg, 2 mmol) was dissolved in dry DCM (10 mL) and cooled to −10° C. BBr3 (20 mL of 1M solution in DCM) was added drop-wise under argon to the solution. The reaction mixture was stirred 30 min at −10° C. and then at room temperature for 72 h and evaporated to give 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid used in the next step without further purification. MS+H (244, 246).
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([O:11]C)=[O:10])=[N:6][CH:7]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([OH:11])=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C(=O)OC)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 min at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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